molecular formula C7H5NO3 B043942 3-Hydroxypyridine-2,6-dicarbaldehyde CAS No. 113231-32-6

3-Hydroxypyridine-2,6-dicarbaldehyde

Cat. No. B043942
M. Wt: 151.12 g/mol
InChI Key: RBRAVFVNKSGQEZ-UHFFFAOYSA-N
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Patent
US05373093

Procedure details

3-Hydroxy-pyridine (23.8 g, 0.25 mol) and solid sodium hydroxide (NaOH, 10.0 g, 0.25 mol) are dissolved in water (100 mL) and the solution is heated to 90° C. To this hot stirred solution, a 37% aqueous solution of formaldehyde (85mL) is added dropwise over a period of eight (8) hours. After the addition of formaldehyde is completed, the mixture is stirred at 90° C. for an additional 90 minutes. Heating is then discontinued and the mixture is chilled at 0° C., neutralized by the addition of 15 mL of acetic acid (CH3COOH), and evaporated to dryness in a rotary evaporator under reduced pressure. The residue is taken up in 200 mL of dimethylformamide, filtered to remove any undissolved solid which is discarded, and acidified by the addition of concentrated aqueous hydrochloric acid (25 mL). The acidified solution is evaporated to dryness in a rotary evaporator under reduced pressure and the residue is dissolved in methanol (150 mL), clarified with activated charcoal, and filtered. The resulting clear solution is again evaporated to dryness in a rotary evaporator under reduced pressure. Recrystallization of the oily residue, first from n-propanol and then from methanol-acetone, yields the desired product (yields, 35%) as a cream-colored solid, m.p. 144° C, having the correct analytical and spectral (IR and NMR) properties.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Yield
35%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[OH-:8].[Na+].[CH2:10]=O.[C:12]([OH:15])(=O)C>O>[OH:1][C:2]1[C:3]([CH:12]=[O:15])=[N:4][C:5]([CH:10]=[O:8])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23.8 g
Type
reactant
Smiles
OC=1C=NC=CC1
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
85 mL
Type
reactant
Smiles
C=O
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 90° C. for an additional 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is chilled at 0° C.
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in a rotary evaporator under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove any undissolved solid which
ADDITION
Type
ADDITION
Details
acidified by the addition of concentrated aqueous hydrochloric acid (25 mL)
CUSTOM
Type
CUSTOM
Details
The acidified solution is evaporated to dryness in a rotary evaporator under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in methanol (150 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The resulting clear solution is again evaporated to dryness in a rotary evaporator under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallization of the oily residue

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
OC=1C(=NC(=CC1)C=O)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.